molecular formula C17H17Br2NO4 B1246226 Hemibastadinol 1

Hemibastadinol 1

Cat. No. B1246226
M. Wt: 459.1 g/mol
InChI Key: XDXWMGYLNXERJK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemibastadinol 1 is a natural product found in Ianthella basta with data available.

Scientific Research Applications

Marine Sponge-Derived Compounds and Bacterial Virulence Blockers

Research has identified compounds from marine sponges, including hemibastadinol analogues, as potential bacterial virulence blockers. Extracts from sponges showed the capability of inhibiting the bacterial type III secretion system in Yersinia pseudotuberculosis, with hemibastadinol analogues being significant contributors to this inhibition. These findings suggest potential applications in combating bacterial infections (McCauley et al., 2017).

Inhibition of Protein Kinases

The trimeric hemibastadin congener, sesquibastadin 1, isolated from the marine sponge Ianthella basta, demonstrated strong inhibition of various protein kinases. This suggests its potential use in the development of therapeutic agents targeting specific protein kinases, which play critical roles in numerous biological processes (Niemann et al., 2013).

Anti-fouling Research

Hemibastadin derivatives, such as 5,5′-dibromohemibastadin-1, have been identified as potent inhibitors of blue mussel phenoloxidase, an enzyme crucial for the attachment of this invertebrate to substrates. This highlights the potential of hemibastadin derivatives in anti-fouling research, aimed at preventing the undesirable accumulation of organisms on surfaces submerged in marine environments (Niemann et al., 2015).

Antagonism of the RyR1-FKBP12 Ca2+ Channel

Research has found that sulfate monoesters of hemibastadins isolated from Ianthella basta are antagonists of the RyR1-FKBP12 Ca2+ channel. This finding offers a potential pathway for developing new drugs targeting this channel, which plays a critical role in various physiological processes (Masuno et al., 2004).

Antifouling Activity in Marine Environments

Studies have demonstrated the effectiveness of bromotyrosine-derived sponge metabolites and synthetic analogues, including hemibastadin-1, in preventing larval settlement of Balanus improvisus. This suggests potential applications in developing environmentally friendly antifouling agents for marine use (Ortlepp et al., 2007).

properties

Product Name

Hemibastadinol 1

Molecular Formula

C17H17Br2NO4

Molecular Weight

459.1 g/mol

IUPAC Name

(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide

InChI

InChI=1S/C17H17Br2NO4/c18-12-7-10(1-3-14(12)21)5-6-20-17(24)16(23)9-11-2-4-15(22)13(19)8-11/h1-4,7-8,16,21-23H,5-6,9H2,(H,20,24)/t16-/m0/s1

InChI Key

XDXWMGYLNXERJK-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C=C2)O)Br)O)Br)O

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C=C2)O)Br)O)Br)O

synonyms

hemibastadinol 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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